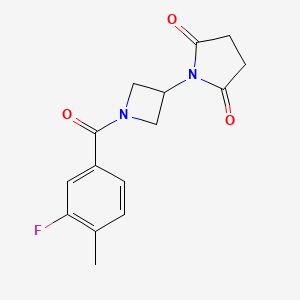

1-(1-(3-氟-4-甲基苯甲酰)氮杂环丁-3-基)吡咯烷-2,5-二酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

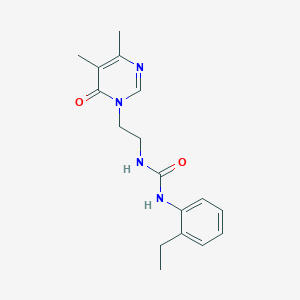

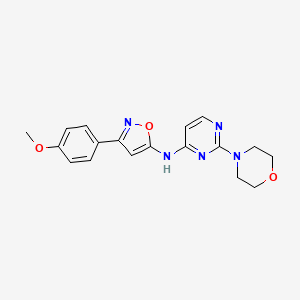

“1-(1-(3-Fluoro-4-methylbenzoyl)azetidin-3-yl)pyrrolidine-2,5-dione” is a compound that contains a pyrrolidine-2,5-dione ring . Pyrrolidine-2,5-dione derivatives have been found to exhibit numerous bioactivities, especially in anticonvulsant and tyrosinase inhibitory activity .

Synthesis Analysis

The synthesis of pyrrolidine-2,5-dione derivatives, such as “1-(1-(3-Fluoro-4-methylbenzoyl)azetidin-3-yl)pyrrolidine-2,5-dione”, can be achieved via cyclocondensations of dicarboxylic acids with properly substituted 1-(2-aminoethyl)- and 1-(3-aminopropyl)-4-arylpiperazines .Molecular Structure Analysis

The pyrrolidine ring is a five-membered nitrogen heterocycle used widely by medicinal chemists . The structure of the molecule is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .Chemical Reactions Analysis

The pyrrolidine ring and its derivatives, including pyrrolidine-2,5-diones, are used in the synthesis of compounds for the treatment of human diseases . The synthetic strategies used include ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .Physical And Chemical Properties Analysis

The non-H atoms in the pyrrolidine-2,5-dione structure are nearly coplanar . In the crystal, pairs of molecules are linked by N-H⋯O hydrogen bonds into inversion dimers .科学研究应用

合成和拮抗活性

一系列化合物,包括与 1-(1-(3-氟-4-甲基苯甲酰)氮杂环丁-3-基)吡咯烷-2,5-二酮 相关的结构,被合成并测试了它们对 5-HT2 和 α1 受体的拮抗活性。其中,某些衍生物在体内表现出有效的 5-HT2 拮抗活性,而没有表现出 α1 拮抗活性,表明它们在开发靶向血清素受体的治疗剂中的潜在用途 (Watanabe 等人,1992)。

生物转化和代谢研究

对 β-分泌酶抑制剂的研究(在结构上与本化合物密切相关)提供了对它们在各种物种中体外和体内生物转化的见解。这些研究有助于了解此类化合物的代谢命运,包括广泛的代谢和快速排泄,主要在静脉内给药后通过粪便排出。确定的主要代谢途径是 N-氧化和缩环机制,为专注于代谢稳定性和消除途径的药物开发过程提供了有价值的信息 (Lindgren 等人,2013)。

结合特性和成像应用

研究人员探索了与 1-(1-(3-氟-4-甲基苯甲酰)氮杂环丁-3-基)吡咯烷-2,5-二酮 在结构上相似的化合物的结合特性,特别关注尼古丁乙酰胆碱受体 (nAChR) 亚型的结合。这些化合物已被标记用于正电子发射断层扫描 (PET) 成像,突出了它们在神经影像学和研究大脑中胆碱能系统中的潜在应用 (Doll 等人,1999)。

抗菌活性

在寻找新的抗菌剂时,该化合物的衍生物已被合成并评估了它们对各种细菌菌株的活性。一些衍生物显示出有希望的抗菌特性,表明进一步发展为新的抗菌疗法的潜力 (Asahina 等人,2008)。

作用机制

未来方向

属性

IUPAC Name |

1-[1-(3-fluoro-4-methylbenzoyl)azetidin-3-yl]pyrrolidine-2,5-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15FN2O3/c1-9-2-3-10(6-12(9)16)15(21)17-7-11(8-17)18-13(19)4-5-14(18)20/h2-3,6,11H,4-5,7-8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHMFODHTEPEYBR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)N2CC(C2)N3C(=O)CCC3=O)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15FN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-bromo-2-chloro-N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2993394.png)

![Pyrrolo[1,2-b]pyridazine-5-carboxylic acid](/img/structure/B2993398.png)

![Ethyl 4-[(15S)-10,10-dimethyl-12,14-dioxo-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraen-13-yl]benzoate](/img/structure/B2993407.png)

![(5E)-3-(3,4-dimethylphenyl)-5-[(3-ethoxy-4-hydroxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2993409.png)